Oleuropein aglycon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (4S,5E,6R)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-hydroxy-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O8/c1-3-12-13(14(18(23)25-2)10-27-19(12)24)9-17(22)26-7-6-11-4-5-15(20)16(21)8-11/h3-5,8,10,13,19-21,24H,6-7,9H2,1-2H3/b12-3+/t13-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWKXNFEOZXNLX-BBHIFXBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1O)C(=O)OC)CC(=O)OCCC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O)C(=O)OC)CC(=O)OCCC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953711 | |
| Record name | Oleuropein aglycon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31773-95-2 | |
| Record name | Oleuropein aglycon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31773-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleuropein aglycone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031773952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleuropein aglycon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis, Derivatization, and Production Methodologies for Research Applications
Conformational Changes in Target Proteins (e.g., Alpha-Synuclein)
Parkinson's disease (PD) is characterized by the misfolding and aggregation of alpha-synuclein (B15492655) (α-synuclein) into toxic fibrillary structures known as Lewy bodies. Oleuropein (B1677263) aglycone has emerged as a compound with potential to interfere with this pathological process nih.govtandfonline.comunifi.it. Molecular dynamics simulations suggest that OA interacts with α-synuclein monomers, stabilizing their structure and promoting the formation of non-toxic aggregates nih.govtandfonline.comunifi.it. Specifically, OA binding to α-synuclein has been observed to increase the intramolecular distance between the non-amyloid-β component (NAC) domain and the C-terminal domain, while reducing long-range hydrophobic interactions between these regions nih.gov. Furthermore, OA's interaction with the N-terminal domain of α-synuclein may render this region unavailable for interactions with membranes and lipids, thereby hindering the formation of cellular toxic aggregates nih.gov. These findings indicate that OA can act as an anti-amyloidogenic agent by stabilizing α-synuclein monomers and guiding their aggregation towards less harmful pathways nih.govtandfonline.comunifi.it.
Table 1: Impact of Oleuropein Aglycone on Alpha-Synuclein Conformation
| Interaction Site/Effect | Observed Change | Significance |
| NAC Domain-C-terminal Domain Distance | Increased | Reduced long-range hydrophobic interactions |
| N-terminal Domain Interaction | Binds to N-terminal domain | Hinders membrane/lipid interaction, preventing toxic aggregate formation |
| Monomer Stabilization | Stabilizes monomeric structure | Favors growth of non-toxic aggregates |
| Aggregation Propensity | Decreases pathogenic aggregation | Promotes formation of stable, non-toxic aggregates |
Epigenetic Pathway Modulation
Oleuropein aglycone demonstrates significant influence over epigenetic mechanisms, particularly through its effects on histone modifications and the interplay between key regulatory enzymes.
Impact on Histone Acetylation (e.g., H3, H4)
Histone acetylation is a critical epigenetic modification that regulates gene expression by altering chromatin structure. Oleuropein aglycone has been shown to positively impact histone acetylation levels. Studies indicate that OA can increase the acetylation of histones H3 and H4, a process associated with a more open chromatin state and enhanced gene accessibility mdpi.commedchemexpress.com. This effect is partly attributed to OA's ability to downregulate Histone Deacetylase 2 (HDAC2) mdpi.com. In experimental models involving pesticide-induced cellular damage, OA pretreatment was found to prevent the reduction in histone acetylation, particularly for histone H3, thereby protecting cells from epigenetic alterations nih.gov.
Table 2: Oleuropein Aglycone's Influence on Histone Acetylation
| Histone Type | Observed Effect | Associated Mechanism |
| H3 | Increased acetylation | Downregulation of HDAC2; Prevention of pesticide-induced reduction |
| H4 | Increased acetylation | Downregulation of HDAC2 |
Modulation of PARP1-SIRT1 Interplay
Oleuropein aglycone plays a crucial role in modulating the balance between Poly(ADP-ribose) polymerase-1 (PARP1) and Sirtuin1 (SIRT1), two key enzymes involved in cellular stress response and longevity. PARP1 activation, often triggered by DNA damage, leads to the formation of PAR polymers and can deplete NAD+ levels, consequently inhibiting SIRT1 activity. Research indicates that OA treatment can reduce PARP1 activation and the accumulation of PAR polymers, particularly in models of neurodegeneration ebi.ac.uknih.govmdpi.comnih.govresearchgate.net. This reduction in PARP1 activity is paralleled by an overexpression of SIRT1 ebi.ac.uknih.govnih.govresearchgate.net. The modulation of this interplay is significant, as SIRT1 is a NAD+-dependent deacetylase that plays a role in various cellular processes, including DNA repair, metabolism, and inflammation mdpi.com. By counteracting PARP1 activation and promoting SIRT1 expression, OA may contribute to cellular resilience against damage and neuroinflammation ebi.ac.uknih.govmdpi.comnih.govresearchgate.net.
Table 3: Oleuropein Aglycone's Modulation of the PARP1-SIRT1 Axis
| Enzyme | OA Effect | Consequence |
| PARP1 | Reduced activation; Decreased PAR polymers; Decreased PARP1 mRNA/protein levels | Attenuates neuronal damage; Lessens NAD+ depletion |
| SIRT1 | Overexpression; Increased protein levels | Counteracts PARP1-induced cell death; Modulates cellular stress response |
| NAD+ | Maintained/Increased levels (indirectly) | Supports SIRT1 activity |
Receptor-Mediated Activities
Oleuropein aglycone exhibits receptor-mediated activities, influencing cellular signaling pathways through interactions with specific cell surface receptors.
Interaction with HER2 in Carcinoma Cells
In the context of cancer biology, OA has demonstrated significant interaction with the Human Epidermal Growth Factor Receptor 2 (HER2), a protein often overexpressed in certain types of cancer, particularly breast cancer frontiersin.orgmdpi.comnih.govugr.esspandidos-publications.com. OA has been identified as a potent inhibitor of HER2 expression and activity in HER2-overexpressing breast carcinoma cells frontiersin.orgnih.govugr.esspandidos-publications.com. Studies show that OA can down-regulate HER2 expression and reduce its tyrosine kinase activity frontiersin.orgnih.govspandidos-publications.com. Furthermore, OA has been observed to decrease the cleavage of the HER2 extracellular domain nih.govugr.es. Notably, OA exhibits synergistic effects with trastuzumab, a monoclonal antibody targeting HER2, enhancing its efficacy in HER2-positive breast cancer cells and even restoring sensitivity in cells that have developed resistance nih.govugr.es. OA's anti-cancer function in these cells is also linked to its inhibition of the lipogenic enzyme fatty acid synthase (FASN), which can indirectly affect HER1 expression frontiersin.org.
Table 4: Oleuropein Aglycone's Effects on HER2 in Carcinoma Cells
| Target/Process | Observed Effect of OA | Impact on Cancer Cells |
| HER2 Expression | Down-regulation | Reduced cell viability; Increased apoptosis; Enhanced trastuzumab efficacy |
| HER2 Tyrosine Kinase Activity | Inhibition | Reduced cell viability; Increased apoptosis |
| HER2 Extracellular Domain (ECD) Cleavage | Reduction | Potentially impacts HER2 signaling cascade |
| Fatty Acid Synthase (FASN) | Inhibition | Indirectly affects HER1 expression; Anti-cancer effect |
| Trastuzumab Efficacy | Synergy; Restores sensitivity | Enhanced therapeutic outcome in HER2+ breast cancer |
Activation of Transient Receptor Potential Channels (TRPA1, TRPV1)
Oleuropein aglycone acts as an agonist for Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1 ebi.ac.ukfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov. These channels are ion channels involved in sensory transduction, thermoregulation, and metabolic processes. OA's activation of TRPA1 and TRPV1 in specific cell types, such as those in brown adipose tissue (BAT), leads to increased secretion of norepinephrine (B1679862) ebi.ac.ukresearchgate.netfrontiersin.orgnih.gov. This enhanced noradrenaline release, mediated by β-adrenergic signaling, promotes the expression of Uncoupling Protein 1 (UCP1) in BAT ebi.ac.ukresearchgate.netnih.gov. UCP1 is crucial for thermogenesis, the process by which the body generates heat. Consequently, OA's activation of TRP channels contributes to increased energy expenditure and a reduction in visceral fat mass in models of diet-induced obesity ebi.ac.ukresearchgate.netnih.gov. OA's potency for TRPA1 activation is reported to be approximately ten times stronger than for TRPV1 ebi.ac.uknih.gov.
Table 5: Oleuropein Aglycone as an Agonist of TRP Channels
| TRP Channel | OA Activity | Downstream Effect in BAT | Physiological Outcome |
| TRPA1 | Agonist | Increased noradrenaline secretion via β-adrenergic action | Enhanced UCP1 expression; Reduced visceral fat mass |
| TRPV1 | Agonist | Increased noradrenaline secretion via β-adrenergic action | Enhanced UCP1 expression; Reduced visceral fat mass |
Compound List
Oleuropein Aglycone (OA) : The deglycosylated form of oleuropein, a major phenolic compound in extra virgin olive oil.
Alpha-synuclein (α-synuclein) : A protein implicated in the pathogenesis of Parkinson's disease.
Histone H3 : A core histone protein involved in chromatin structure and gene regulation.
Histone H4 : A core histone protein involved in chromatin structure and gene regulation.
PARP1 (Poly(ADP-ribose) polymerase-1) : An enzyme involved in DNA repair and cell death pathways.
SIRT1 (Sirtuin1) : A NAD+-dependent deacetylase involved in cellular stress response, metabolism, and longevity.
HER2 (Human Epidermal Growth Factor Receptor 2) : A receptor tyrosine kinase often overexpressed in breast cancer.
TRPA1 (Transient Receptor Potential Ankyrin 1) : An ion channel activated by various irritants and temperature.
TRPV1 (Transient Receptor Potential Vanilloid 1) : An ion channel activated by heat, capsaicin, and other stimuli.
UCP1 (Uncoupling Protein 1) : A protein found in brown adipose tissue involved in thermogenesis.
Receptor-Mediated Activities
Modulation of TREM2 on Microglia Cells
Microglia, the resident immune cells of the central nervous system, play a critical role in neuroinflammation, a key pathological hallmark of neurodegenerative diseases such as Alzheimer's disease (AD). The triggering receptor expressed on myeloid cells-2 (TREM2) is a cell surface receptor predominantly expressed on microglia, essential for their phagocytic function and response to cellular debris and pathological markers. Genetic variants in TREM2 are associated with an increased risk of developing AD and cognitive decline. Research indicates that oleuropein aglycone (OleA), along with its metabolite hydroxytyrosol (B1673988) (HT), can exert anti-inflammatory effects on microglia cells by modulating the TREM2 signaling pathway nih.govresearchgate.netfrontiersin.orgnih.gov.
Studies using microglial cell models (BV2 and C13NJ) have demonstrated that OleA and HT treatment, prior to lipopolysaccharide (LPS) stimulation, leads to a reduction in the release of pro-inflammatory cytokines, including IL-6, IL-8, IP-10, and RANTES nih.govresearchgate.netnih.gov. Furthermore, these compounds have been shown to activate the TREM2-dependent anti-inflammatory pathway, thereby enhancing protective microglial activity and promoting an M2 polarization phenotype, which is associated with anti-inflammatory and tissue-repair functions nih.govresearchgate.netnih.gov. This modulation of microglial activation by OleA contributes to mitigating neuroinflammation and offers a potential therapeutic avenue for neurodegenerative conditions.
Oxidative Stress Mitigation and Nitrosative Damage Reduction
Oxidative and nitrosative stress, characterized by an imbalance between reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the body's antioxidant defenses, are central to the pathogenesis of numerous chronic diseases, including neurodegenerative and cardiovascular disorders researchgate.net. Oleuropein aglycone has demonstrated significant efficacy in mitigating these damaging processes through multiple mechanisms.
OleA acts as a potent free radical scavenger, directly neutralizing ROS and RNS researchgate.net. In cellular models, OleA has been shown to reduce hydrogen peroxide (H2O2)-induced cytotoxicity by decreasing protein carbonylation and increasing the expression and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx) mdpi.commdpi.com. This protective effect is further supported by evidence that OleA can stimulate the expression of heme oxygenase-1 (HO-1), a crucial antioxidant enzyme, potentially through the activation of the transcription factor Nrf2 mdpi.com. Additionally, OleA has been observed to increase the levels of both enzymatic and non-enzymatic antioxidants, including glutathione, α-tocopherol, β-carotene, and ascorbic acid mdpi.com. These combined actions effectively restore the cellular antioxidant status and protect against oxidative damage, contributing to its cardioprotective and neuroprotective effects nih.govuab.cat.
Table 1: Oleuropein Aglycone's Effects on Oxidative Stress Markers
| Parameter Measured | Effect of Oleuropein Aglycone (OleA) | Reference(s) |
| Malondialdehyde (MDA) | Decreased content | mdpi.com |
| Glutathione Peroxidase (GPx) | Increased activity | mdpi.com |
| Superoxide Dismutase (SOD) | Increased activity | mdpi.com |
| Catalase | Increased activity | mdpi.com |
| Heme Oxygenase-1 (HO-1) | Stimulated expression (potentially via Nrf2 activation) | mdpi.com |
| Reactive Oxygen Species (ROS) | Reduced production/levels | mdpi.commdpi.com |
| Protein Carbonylation | Decreased levels | mdpi.com |
| Free Radical Scavenging | Potent scavenger activity | researchgate.net |
| Glutathione (GSH) | Increased levels | mdpi.com |
| α-Tocopherol | Increased levels | mdpi.com |
| β-Carotene | Increased levels | mdpi.com |
| Ascorbic Acid | Increased levels | mdpi.com |
Modulation of Cellular Signaling Pathways (e.g., p-JNK/p-c-Jun)
Cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathways, are critical in regulating cellular responses to stress, proliferation, and apoptosis. The c-Jun N-terminal kinase (JNK) pathway, often activated by stress stimuli like oxidative stress, plays a significant role in cell fate decisions. Studies have shown that hydrogen peroxide (H2O2), a model for oxidative stress, can induce cell death in C2C12 myocytes by activating the phosphorylated JNK (p-JNK) and its downstream target c-Jun mdpi.comsemanticscholar.org.
Oleuropein aglycone, specifically its peracetylated form (3,4-DHPEA-EA(P)), has been demonstrated to effectively inhibit the H2O2-induced activation of p-JNK mdpi.comsemanticscholar.org. This inhibition of the p-JNK/p-c-Jun signaling cascade suggests that OleA can counteract oxidative stress-mediated cell growth arrest and death by preventing the activation of this pro-apoptotic pathway mdpi.comsemanticscholar.org. In other cellular contexts, such as HeLa cervical carcinoma cells, oleuropein has been shown to induce apoptosis through JNK activation, leading to mitochondrial-mediated cell death, and its inhibition abrogated this effect nih.govmdpi.com. These findings highlight the complex, context-dependent role of OleA in modulating MAPK signaling pathways, with a notable protective effect against oxidative stress-induced damage via JNK pathway inhibition in muscle cells mdpi.comsemanticscholar.org.
Table 2: Oleuropein Aglycone's Influence on Cellular Signaling Pathways
| Pathway Component | Stimulus / Condition | Effect of Oleuropein Aglycone (OleA) | Reference(s) |
| p-JNK | H2O2-induced stress | Inhibited activation | mdpi.comsemanticscholar.org |
| p-c-Jun | H2O2-induced stress | Inhibited activation (downstream of p-JNK) | mdpi.comsemanticscholar.org |
| JNK pathway | General stress | Can induce apoptosis (e.g., in HeLa cells) | nih.govmdpi.com |
| JNK pathway | Oxidative stress | Counteracts activation, preventing cell death (in C2C12 myocytes) | mdpi.comsemanticscholar.org |
| p-AKT | General stress | Reduced levels | mdpi.com |
Effects on Ubiquitin-Proteasome System Activity
The ubiquitin-proteasome system (UPS) is a fundamental cellular machinery responsible for the selective degradation of misfolded, damaged, or short-lived proteins, thereby maintaining cellular proteostasis. Dysregulation of the UPS is implicated in various age-related diseases, including neurodegenerative disorders characterized by the accumulation of aggregated proteins, such as amyloid-beta (Aβ) in Alzheimer's disease karger.comucl.ac.uk.
Oleuropein aglycone has been shown to positively influence the UPS. It interferes with the aggregation of amyloid-beta (Aβ1–42) peptides, preventing the formation of toxic oligomers karger.comucl.ac.uk. Furthermore, OleA has been demonstrated to enhance proteasome activity both in vitro and in cellular models researchgate.netfrontiersin.org. This enhancement of proteasomal function leads to increased degradation of oxidized and misfolded proteins, such as mutant huntingtin (mHtt) aggregates, thereby reducing cytotoxicity researchgate.netfrontiersin.org. By bolstering the UPS, OleA helps to clear aberrant protein aggregates and maintain cellular protein homeostasis, contributing to its neuroprotective and anti-aging properties ucl.ac.ukresearchgate.net.
Table 3: Oleuropein Aglycone's Impact on the Ubiquitin-Proteasome System
| Cellular Process / Component | Effect of Oleuropein Aglycone (OleA) | Reference(s) |
| Proteasome Activity | Enhanced activity (in vitro and in cellulo) | researchgate.netfrontiersin.org |
| Oxidized Proteins | Reduced amount through increased proteasome-mediated degradation | researchgate.net |
| Amyloid-beta (Aβ1–42) Aggregation | Inhibition of aggregation into soluble oligomers | karger.comucl.ac.uk |
| Mutant Huntingtin (mHtt) Aggregates | Reduction associated with increased proteasome activity | frontiersin.org |
| Proteostasis Maintenance | Supports cellular proteostasis by enhancing protein degradation pathways (UPS and autophagy) | ucl.ac.ukoncotarget.com |
Compound List:
Oleuropein aglycone (OleA)
Oleuropein
Hydroxytyrosol (HT)
Hydrogen peroxide (H2O2)
Triggering Receptor Expressed on Myeloid Cells 2 (TREM2)
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)
Interferon-gamma-induced protein 10 kDa (IP-10)
Regulated on Activation Normal T Cell Expressed and Secreted (RANTES)
Malondialdehyde (MDA)
Glutathione Peroxidase (GPx)
Superoxide Dismutase (SOD)
Catalase
Heme Oxygenase-1 (HO-1)
Nuclear factor erythroid 2-related factor 2 (Nrf2)
Phosphorylated c-Jun N-terminal Kinase (p-JNK)
Phosphorylated c-Jun (p-c-Jun)
Phosphorylated Akt (p-Akt)
Ubiquitin-Proteasome System (UPS)
Amyloid-beta (Aβ1–42)
Mutant Huntingtin (mHtt)
Preclinical Investigations of Oleuropein Aglycone in Disease Models
Research in Neurodegenerative Disease Models
Studies have consistently demonstrated OLE's capacity to interfere with the pathological processes underlying neurodegeneration, offering insights into its neuroprotective mechanisms.
Oleuropein (B1677263) aglycone has shown a pronounced ability to counteract the formation and accumulation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
Oleuropein aglycone influences the neuroinflammatory response associated with Aβ pathology. In OLE-treated TgCRND8 mice, an increase in microglia migration towards amyloid plaques was observed, suggesting enhanced phagocytic activity plos.orgnih.govresearchgate.net. Concurrently, a significant reduction in astrocyte reaction was noted in the brains of OLE-fed mice plos.orgnih.govresearchgate.net. This amelioration of astrocyte reactivity in OLE-treated animals, compared to untreated Tg mice, indicates a potential anti-inflammatory effect of OLE plos.org. Further studies have shown that OLE treatment can reduce astrocyte activation and levels of the inflammatory cytokine IL-1β in mouse models of AD acs.org.
OLE plays a crucial role in modulating cellular clearance mechanisms, particularly autophagy and lysosomal pathways, which are vital for clearing protein aggregates. OLE-fed mice exhibited an intensified autophagic response, evidenced by increased expression of autophagic markers such as Beclin-1 and LC3, and heightened lysosomal activity plos.orgnih.govmdpi.com. OLE is understood to trigger autophagy, contributing to improved cognitive function and reduced Aβ and tau aggregation nih.gov. Cellular studies confirm OLE's influence on autophagy, suggesting a role for mTOR regulation plos.orgnih.govnih.gov. Mechanistically, OLE induces autophagy via the Ca2+-CAMKKβ–AMPK axis, leading to the inhibition of mTOR nih.govfrontiersin.orgresearchgate.net. OLE administration has been shown to improve autophagic reactions and potentially delay AD progression in CRND8 mice by upregulating Beclin-1, LC3-I and II, and p62, while regulating mTOR mdpi.com. OLE enhances autophagic and lysosomal function in the brain cortex of treated mice nih.gov and can sustain autophagy, thereby ameliorating neuronal damage in transgenic AD and PD mouse models frontiersin.org. OLE administration activates the autophagic machinery, facilitating the degradation of autophagosome substrates through lysosomes plos.org.
Beyond Aβ, Oleuropein aglycone also demonstrates inhibitory effects on tau protein aggregation, another critical pathological feature of Alzheimer's disease. In vitro experiments have shown that OLE is more potent than the reference inhibitor methylene (B1212753) blue in preventing the fibrillization of both wild-type and P301L tau proteins, exhibiting inhibitory activity at low micromolar concentrations nih.govresearchgate.netnih.gov. OLE effectively interferes with tau aggregation nih.govresearchgate.netresearchgate.netprimescholars.comresearchgate.net, and this inhibitory effect is shared with its metabolite, hydroxytyrosol (B1673988) researchgate.netnih.gov. Natural polyphenols, including oleuropein aglycone, are recognized as covalent tau aggregation inhibitors (TAIs) tandfonline.comtandfonline.com. The presence of aldehyde groups within the aglycone metabolite of oleuropein is thought to contribute to its ability to prevent the formation of toxic tau aggregates researchgate.net.
Data Tables
Table 1: Effects of Oleuropein Aglycone (OLE) on Amyloid-β Pathology in TgCRND8 Mice
| Parameter | Finding in OLE-treated TgCRND8 Mice | Source(s) |
| Cognitive Performance | Improved | plos.orgnih.govresearchgate.netmdpi.comresearchgate.net |
| β-Amyloid Levels | Reduced | plos.orgnih.govresearchgate.netmdpi.comresearchgate.net |
| Plaque Deposits | Reduced | plos.orgnih.govresearchgate.netmdpi.comresearchgate.net |
| Plaque Morphology | Less compact, "fluffy" | plos.orgnih.govresearchgate.net |
| Microglia Migration | Increased (towards plaques) | plos.orgnih.govresearchgate.net |
| Astrocyte Reaction | Reduced | plos.orgnih.govresearchgate.net |
| IL-1β Levels | Reduced | acs.org |
| Aβ(1-40) & Aβ(1-42) Levels | Reduced | mdpi.com |
Table 2: In Vitro Effects of Oleuropein Aglycone (OLE) on Amyloid-β Aggregation
| Target Process/Peptide | Effect of OLE | Mechanism/Notes | Source(s) |
| Aβ42 Fibril Formation | Interferes with formation, blocks fibril growth | Binds to N-terminus of peptide | researchgate.netx-mol.netplos.org |
| Aβ42 Oligomerization | Prevents formation of toxic oligomers | Reduces cytotoxicity | researchgate.netx-mol.netplos.orgmdpi.com |
| Aβ Oligomers | Decreases in cell supernatants | Increases MMP-9 secretion | primescholars.com |
| S100A9 Amyloid Formation | Inhibits formation, prevents oligomerization | Reduces fibril length and load | nih.gov |
Table 3: Oleuropein Aglycone's Impact on Autophagy and Lysosomal Responses
| Marker/Process Studied | Effect of OLE | Pathway/Notes | Source(s) |
| Autophagic Markers (Beclin-1, LC3) | Increased expression | Triggers/Induces autophagy | plos.orgnih.govmdpi.com |
| Lysosomal Activity | Increased | Facilitates substrate degradation | plos.orgnih.gov |
| Autophagy Induction | Triggers/Induces | Via Ca2+-CAMKKβ–AMPK axis, mTOR inhibition | nih.govnih.govfrontiersin.orgresearchgate.net |
| Autophagosome-Lysosome Fusion | Sustains/Ameliorates | Ameliorates cortical neuronal damage | frontiersin.org |
| Autophagic & Lysosomal Response | Intensified | In brain cortex of OLE-fed mice | nih.gov |
Table 4: Oleuropein Aglycone's Effect on Tau Protein Aggregation
| Target Protein | Effect of OLE | Notes | Source(s) |
| Tau (wild-type, P301L) | Inhibits fibrillization | More active than methylene blue; low micromolar conc. | nih.govresearchgate.netnih.gov |
| Tau Aggregation | Interferes with aggregation | Covalent Tau Aggregation Inhibitor (TAI) | researchgate.netresearchgate.nettandfonline.comprimescholars.comresearchgate.nettandfonline.com |
| Toxic Tau Aggregates | Prevents formation | Likely due to aldehyde groups in aglycone metabolite | researchgate.net |
Investigations on Alpha-Synuclein (B15492655) Aggregation in Parkinson's Disease Models
Parkinson's disease (PD) is characterized by the misfolding and aggregation of alpha-synuclein (α-synuclein) protein, leading to the formation of Lewy bodies and neurites, which are hallmarks of the disease. Oleuropein aglycone has shown promise in preclinical models by targeting these aggregation processes.
Stabilization of Monomeric Alpha-Synuclein
Studies indicate that OleA can stabilize the monomeric form of α-synuclein, thereby preventing its transition into more toxic aggregated species. Molecular dynamics simulations have revealed that OleA binds to α-synuclein, specifically interacting with the N-terminal domain. This interaction is thought to make the N-terminal region unavailable for interactions with membranes and lipids, which are crucial for the formation of cellular toxic aggregates tandfonline.com. The binding affinity between α-synuclein and OleA has been quantified through computational methods, with values of ΔGbind = –12.56 kcal mol⁻¹ (MM-PBSA) and ΔGbind = –27.41 kcal mol⁻¹ (MM-GBSA) reported tandfonline.comnih.gov. Furthermore, research in C. elegans Parkinson's disease models demonstrated that OleA treatment led to a reduction in α-synuclein accumulation in muscle cells, showing approximately a 5% reduction by day 3 and an 8% reduction by days 7 and 12 of adulthood mdpi.com.
Table 1: Oleuropein Aglycone Interaction with Alpha-Synuclein
| Parameter | Value | Method/Context | Citation |
| Binding Affinity (MM-PBSA) | –12.56 kcal mol⁻¹ | Molecular Dynamics Simulation | tandfonline.com |
| Binding Affinity (MM-GBSA) | –27.41 kcal mol⁻¹ | Molecular Dynamics Simulation | tandfonline.com |
| α-synuclein Accumulation Reduction (C. elegans) | ~5% (Day 3) | In vivo (C. elegans PD model) | mdpi.com |
| α-synuclein Accumulation Reduction (C. elegans) | ~8% (Day 7) | In vivo (C. elegans PD model) | mdpi.com |
| α-synuclein Accumulation Reduction (C. elegans) | ~8% (Day 12) | In vivo (C. elegans PD model) | mdpi.com |
Promotion of Non-Toxic Aggregate Formation
Beyond stabilizing monomers, OleA has been shown to influence the aggregation pathway of α-synuclein, favoring the formation of less harmful aggregates. OleA inhibits α-synuclein amyloidogenesis by directing α-synuclein monomers into small α-synuclein oligomers that exhibit lower toxicity. This process effectively suppresses the subsequent growth phase into mature, toxic fibrils acs.org. By keeping α-synuclein in an unfolded state, OleA is reported to rescue cells from oligomer toxicity, aid in the disaggregation of existing α-synuclein aggregates, and prevent α-synuclein's binding to cell membranes nih.gov. These actions collectively contribute to the growth of stable and non-toxic aggregates tandfonline.comunifi.itmdpi.com.
Research in Transthyretin Amyloidosis Models
Transthyretin (TTR) amyloidosis is a group of diseases characterized by the deposition of misfolded TTR protein into amyloid fibrils, affecting various organs. Oleuropein aglycone has been investigated for its potential to interfere with TTR aggregation.
Interference with Transthyretin Fibril Formation
Oleuropein aglycone demonstrates an ability to interfere with the fibrillation process of transthyretin. While OleA may not completely inhibit the initial aggregation kinetics of wild-type (wt) TTR and certain mutant forms (e.g., L55P-TTR), it significantly alters the aggregation pathway primescholars.comprimescholars.comnih.govmdpi.com. Specifically, OleA reduces the exposure of protein aromatic residues during the amyloidogenic process primescholars.comprimescholars.comnih.govmdpi.com. Furthermore, it is effective in counteracting the growth of mature fibrils primescholars.comprimescholars.comnih.gov. OleA also reduces the interaction of TTR aggregates with GM1 gangliosides, a process linked to cytotoxicity, thereby leading to a loss of cellular toxicity primescholars.comprimescholars.com.
Stabilization of Oligomer-like Intermediates
Table 2: Oleuropein Aglycone Interaction with Transthyretin
| Parameter | Value | Method/Context | Citation |
| Binding Affinity (KD) | 3.23 ± 0.32 µM | Fluorescence Studies/Molecular Docking | nih.gov, mdpi.com |
| Effect on Fibril Formation | Reduces aromatic residue exposure; counteracts mature fibril growth | Biophysical Analysis | primescholars.comprimescholars.comnih.govmdpi.com |
| Effect on Oligomer Formation | Stabilizes oligomer-like intermediates | Biophysical Analysis | primescholars.comprimescholars.com |
| Effect on Aggregate Surface Hydrophobicity | Reduces surface hydrophobicity | Biophysical Analysis | primescholars.comprimescholars.comnih.gov |
| Effect on Aggregate-Membrane Interaction | Reduces TTR aggregates-GM1 interaction | Biophysical Analysis | primescholars.comprimescholars.com |
Modulation of Neuroinflammation in Neurodegenerative Contexts
Neuroinflammation, characterized by the activation of immune cells in the brain such as microglia, is a common pathological feature across various neurodegenerative disorders, including PD and Alzheimer's disease frontiersin.org. Oleuropein aglycone has demonstrated properties that can modulate these inflammatory processes and offer neuroprotection.
Research indicates that olive oil polyphenols, including OleA, possess anti-inflammatory effects on microglia in in vitro studies frontiersin.org. These compounds are believed to shift microglial cells from a pro-inflammatory, neurotoxic phenotype to an anti-inflammatory, neuroprotective one frontiersin.org. OleA has been shown to reduce neuroinflammation and oxidative stress, which are critical factors contributing to neurodegeneration mdpi.comresearchgate.netnih.gov. Furthermore, OleA has been implicated in inducing autophagy, a cellular process that aids in clearing aggregated proteins and damaged organelles, thereby mitigating the toxic effects of protein aggregates and reducing cognitive impairment nih.govtandfonline.com. Its protective role in neurodegenerative diseases is attributed to the modulation of multiple cellular and tissue processes, including the reduction of reactive oxygen species (ROS) and neuroinflammation nih.gov.
Cognitive and Behavioral Studies in Animal Models of Neurodegeneration
Research into the neuroprotective capabilities of oleuropein aglycone has demonstrated its potential to mitigate cognitive decline and associated neuropathological hallmarks in animal models of neurodegenerative diseases, such as Alzheimer's disease (AD). Studies indicate that OA can inhibit the aggregation of misfolded proteins like amyloid-beta (Aβ), a key feature of AD pathology mdpi.comfrontiersin.orgresearchgate.netresearchgate.net. By interfering with Aβ aggregation and reducing its cytotoxicity, OA has shown promise in improving memory and behavioral performance in AD mouse models frontiersin.orgresearchgate.net. Furthermore, OA has been associated with enhanced autophagy, a cellular process crucial for clearing protein aggregates, and has demonstrated anti-inflammatory properties in the brain, potentially counteracting neuroinflammation driven by activated glial cells mdpi.comfrontiersin.orgdovepress.com. These findings suggest OA's multifaceted approach to neuroprotection, addressing both proteinopathy and inflammatory pathways implicated in cognitive impairment mdpi.comresearchgate.netdovepress.com.
Research in Oncological Models
Preclinical studies have extensively explored the anti-cancer properties of oleuropein aglycone across various cancer types, with a particular focus on breast and liver cancers.
Breast Carcinoma Cellular Studies
Oleuropein aglycone has exhibited significant anti-cancer activity in cellular models of breast cancer, targeting key pathways involved in cancer proliferation and survival.
Fatty acid synthase (FASN) is a critical enzyme in de novo lipogenesis, which is often upregulated in various cancers, including breast cancer, and supports tumor cell proliferation and survival. Research has shown that oleuropein aglycone effectively inhibits FASN protein expression and activity in HER2-overexpressing breast cancer cells, such as SKBR3 and MCF-7/HER2 cells mdpi.comfrontiersin.orgsemanticscholar.orgresearchgate.netmdpi.comnih.gov. This inhibition leads to an increased accumulation of malonyl-CoA, which can indirectly suppress the transcription of growth factor receptors like HER1 mdpi.comfrontiersin.org. This mechanism offers a novel pathway through which OA may exert its anti-cancer effects in specific breast cancer subtypes frontiersin.orgnih.gov.
Oleuropein aglycone consistently demonstrates dose- and time-dependent inhibition of cell viability and proliferation across various breast cancer cell lines, including MCF-7, MDA-MB-231, and SKBR3 mdpi.commdpi.comnih.govfrontiersin.orgresearchgate.netffhdj.comnih.govffhdj.commdpi.comresearchgate.net. Studies have reported varying sensitivities among cell lines, with HER2-overexpressing or ER-positive cells often showing greater sensitivity to OA compared to triple-negative breast cancer cells researchgate.netffhdj.comnih.govffhdj.comnih.gov.
OA induces programmed cell death (apoptosis) through multiple mechanisms, including the activation of caspases (caspase-3/7, caspase-8) and the induction of DNA fragmentation mdpi.comnih.govfrontiersin.org. It also mediates cell cycle arrest, typically at the G0/G1 phase, by modulating the expression of cell cycle regulators such as cyclins and cyclin-dependent kinase inhibitors (e.g., p21, p27, p53) mdpi.comnih.govfrontiersin.org. Furthermore, OA has been shown to upregulate pro-apoptotic proteins (e.g., Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2) mdpi.commdpi.com.
Table 1: In Vitro Anti-Proliferative Activity of Oleuropein Aglycone in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference(s) |
| MCF-7 | ~14 - 32 | ffhdj.comnih.govffhdj.com |
| MDA-MB-231 | ~23 - 53 | ffhdj.comnih.govffhdj.com |
| SKBR3 | ~17 - 47 | researchgate.netnih.gov |
| MCF-7/TR | ~70 | nih.gov |
| MDA-MB-468 | ~100 - 400 | mdpi.com |
Note: IC50 values represent the concentration of oleuropein aglycone required to inhibit cell growth by 50%. Values can vary depending on the specific study conditions and assay duration.
Oleuropein aglycone has demonstrated synergistic effects when combined with conventional chemotherapy agents used in breast cancer treatment. In vivo studies using MDA-MB-231 xenografts showed that a combination of oleuropein aglycone and doxorubicin (B1662922) (DOX) resulted in significantly greater tumor growth inhibition and apoptosis induction compared to either agent alone ksu.edu.sanih.govresearchgate.net. This synergy was linked to the downregulation of key proteins involved in cell survival and proliferation, such as NF-κB, cyclin D1, BCL-2, and survivin nih.govresearchgate.net.
Furthermore, OA has shown synergistic activity with tamoxifen (B1202) in hormone-dependent breast cancer cell lines like MCF-7 and T-47D, leading to enhanced growth inhibition mdpi.comnih.govscispace.com. In HER2-overexpressing SKBR3 cells, OA also exhibited a synergistic effect with trastuzumab, a HER2-targeted therapy, by increasing trastuzumab's efficacy and potentially restoring sensitivity in resistant cells nih.gov.
Table 2: Synergistic Effects of Oleuropein Aglycone with Anti-Cancer Agents
| Agent 1 | Agent 2 | Cell Line/Model | Observed Effect | Reference(s) |
| Oleuropein Aglycone (OA) | Doxorubicin | MDA-MB-231 (in vivo) | Synergistic tumor growth inhibition, increased apoptosis | ksu.edu.sanih.govresearchgate.net |
| Oleuropein Aglycone (OA) | Tamoxifen | MCF-7, T-47D | Synergistic growth inhibition | mdpi.comnih.govscispace.com |
| Oleuropein Aglycone (OA) | Trastuzumab | SKBR3 | Synergistic effect, increased efficacy | nih.gov |
Hepatocellular Carcinoma (HCC) Cell Investigations
Research on hepatocellular carcinoma (HCC) cell lines, including HepG2 and Huh7, has indicated that oleuropein aglycone can exert anti-proliferative and pro-apoptotic effects. Studies using extracts enriched in OA and other olive polyphenols have shown reduced cell viability and proliferation in HepG2 and Huh7 cells, often associated with induction of autophagy and cell death nih.govresearchgate.netresearchgate.net. While some studies suggest that oleuropein might have limited efficacy as a sole agent in certain hepatic cancer contexts nih.gov, other research indicates that OA can induce morphological alterations, reduce cell growth, and promote apoptosis in HepG2 cells by modulating apoptotic pathways mdpi.com. Specifically, OA has been found to be more effective than oleocanthal (B1677205) in Huh-7 cells compared to HepG2 cells in some studies nih.govresearchgate.net. These findings highlight OA's potential, albeit with some variability, in targeting liver cancer cells.
Research in Inflammatory and Immunomodulatory Models
Oleuropein aglycone exhibits a broad spectrum of anti-inflammatory properties, acting through various mechanisms to modulate the immune response. Studies indicate that OA can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes frontiersin.org. Its capacity to reduce acute inflammation has been demonstrated in several experimental models, highlighting its potential as a therapeutic agent for inflammatory conditions aston.ac.uk.
Experimental Models of Arthritis (e.g., Collagen-Induced Arthritis in Mice)
The efficacy of oleuropein aglycone in managing arthritic conditions has been extensively studied, particularly in the context of collagen-induced arthritis (CIA) in mice. This model mimics human rheumatoid arthritis, allowing for the evaluation of OA's impact on joint inflammation, damage, and associated systemic inflammatory markers.
Amelioration of Clinical and Histological Markers of Arthritis
Table 1: Impact of Oleuropein Aglycone on Clinical and Histological Markers in Collagen-Induced Arthritis (CIA) Models
| Marker/Finding | Control (CIA) Group | Oleuropein Aglycone (OA) Treated Group | Reference(s) |
| Clinical Signs | Severe periarticular erythema and edema | Ameliorated signs | researchgate.netcapes.gov.brnih.govebi.ac.uk |
| Histological Status (Joint/Paw) | Erosion of cartilage, bone resorption | Improved status, reduced erosion/resorption | researchgate.netcapes.gov.brnih.govebi.ac.uk |
| Oxidative/Nitrosative Damage | Significantly elevated | Significantly reduced | researchgate.netcapes.gov.brnih.gov |
| Arthritic Score Development | Progressed severity | Significantly reduced | nih.gov |
Reduction of Pro-Inflammatory Cytokines
A key mechanism underlying OA's anti-arthritic effects involves the suppression of pro-inflammatory cytokines. In CIA models, plasma levels of these critical inflammatory mediators were significantly reduced following OA treatment researchgate.netcapes.gov.brnih.gov. Specifically, studies reported a reduction in cytokines such as TNF-α, IL-1β, IL-6, IL-17, and IFN-γ in paw tissues of mice treated with oleuropein-enriched diets nih.gov. OA treatment also demonstrated a reduction in the expression of chemokines like MIP-1 and MIP-2 researchgate.net. These findings underscore OA's ability to dampen the systemic inflammatory cascade that perpetuates arthritic pathology.
Table 2: Reduction of Pro-Inflammatory Cytokines by Oleuropein Aglycone in Arthritis Models
| Cytokine | Reduction Observed in CIA Models | Reference(s) |
| TNF-α | Yes | researchgate.netnih.gov |
| IL-1β | Yes | researchgate.netnih.gov |
| IL-6 | Yes | researchgate.netnih.gov |
| IL-17 | Yes | nih.gov |
| IFN-γ | Yes | nih.gov |
| MIP-1 | Yes | researchgate.net |
| MIP-2 | Yes | researchgate.net |
Investigations in Models of Carrageenan-Induced Pleurisy
Oleuropein aglycone has also been evaluated in models of acute inflammation, such as carrageenan-induced pleurisy. In this experimental setup, OA treatment demonstrated a reduction in key inflammatory indicators. Specifically, OA administration in a mouse model of carrageenan-induced pleurisy resulted in decreased lung neutrophil infiltration, reduced lipid peroxidation, and a significant lowering of IL-1β levels caymanchem.commedchemexpress.com. These findings highlight OA's efficacy in combating acute inflammatory processes, potentially by modulating cellular influx and inflammatory mediator release at the site of injury frontiersin.orgaston.ac.uk.
Studies on Endothelial and Epithelial Cell Inflammatory Responses
The impact of oleuropein aglycone on the inflammatory responses of endothelial and epithelial cells has also been investigated. In studies utilizing human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), OA, along with its related compound Oleacin (OC), effectively ameliorated several pro-inflammatory readouts mdpi.comwilddata.cn. These included reductions in the expression of cytokines such as IL-1β, TNF-α, and IL-8, as well as adhesion molecules like ICAM and VCAM mdpi.comwilddata.cn. Furthermore, both OA and OC significantly reduced the secretion of IL-6 in these cellular models mdpi.comwilddata.cn. In LPS-stimulated HUVECs, OA specifically inhibited IL-1β and IL-8 mRNA expression and markedly reduced IL-6 secretion mdpi.com. Research on human synovial fibroblast cell lines also indicated that oleuropein, the precursor to OA, could inhibit IL-1β-induced inflammation and oxidative stress nih.gov.
Table 3: Anti-inflammatory Effects of Oleuropein Aglycone (OA) on Endothelial Cells
| Inflammatory Marker | Effect of OA in LPS-treated HUVECs | Reference(s) |
| IL-1β mRNA | Inhibited | mdpi.com |
| IL-8 mRNA | Inhibited | mdpi.com |
| IL-6 Secretion | Significantly reduced | mdpi.com |
| TNF-α | Ameliorated | mdpi.comwilddata.cn |
| ICAM | Ameliorated | mdpi.comwilddata.cn |
| VCAM | Ameliorated | mdpi.comwilddata.cn |
Modulation of Inflammaging Processes in Senescent Cell Models
Cellular senescence, a state of irreversible cell cycle arrest, is closely linked to chronic, low-grade inflammation known as "inflammaging." Senescent cells often exhibit an altered secretory profile, termed the senescence-associated secretory phenotype (SASP), which includes the release of pro-inflammatory cytokines, growth factors, and proteases nih.govresearchgate.netnih.govmdpi.com. Oleuropein aglycone has demonstrated a significant capacity to modulate this inflammatory phenotype in senescent cell models.
Chronic treatment of pre-senescent human fibroblasts with OA led to a reduction in markers of cellular senescence, including decreased numbers of β-galactosidase-positive cells and lower p16 protein expression nih.govresearchgate.netmdpi.com. OA also effectively reduced the secretion of key SASP components such as IL-6 and metalloproteases, and lowered the expression of Cyclooxygenase-2 (COX-2) nih.govresearchgate.net. In human neonatal dermal fibroblasts (NHDF) that underwent senescence, OA treatment led to a decrease in COX-2 expression and modulated Nuclear Factor κ-light-chain-enhancer of activated B cells (NFκB) protein levels and its nuclear localization nih.govresearchgate.net. Furthermore, OA pre-treatment in NHDF cells significantly attenuated the inflammatory effects induced by Tumor Necrosis Factor α (TNFα) exposure nih.govresearchgate.net. These findings collectively suggest that OA plays a role in mitigating the inflammatory milieu associated with cellular aging, thereby potentially contributing to the prevention or delay of age-related diseases nih.govresearchgate.netnih.gov.
Table 4: Oleuropein Aglycone's Impact on Senescence and Inflammaging Markers
| Senescence/Inflammation Marker | Effect of OA in Senescent Fibroblasts | Reference(s) |
| β-galactosidase activity | Reduced | nih.govresearchgate.netmdpi.com |
| p16 protein expression | Reduced | nih.govresearchgate.netmdpi.com |
| IL-6 release/secretion | Reduced | nih.govresearchgate.netnih.gov |
| Metalloprotease secretion | Reduced | nih.govresearchgate.net |
| COX-2 expression | Reduced | nih.govresearchgate.net |
| NFκB protein level | Decreased | nih.govresearchgate.net |
Compound List:
Oleuropein Aglycone (OA)
Oleuropein (OL)
Oleacin (OC)
Hydroxytyrosol (HT)
Peracetylated Oleuropein (Per-OL)
Research in Metabolic Disorder Models
Preclinical studies have explored OleA's capacity to modulate key metabolic pathways, offering insights into its potential for managing conditions such as hyperglycemia, dyslipidemia, and obesity.
Anti-Hyperglycemic Research in Preclinical Systemsmdpi.comcaldic.com
Research in animal models has indicated that OleA possesses anti-hyperglycemic properties. Studies have shown that OleA can reduce serum glucose levels and improve glucose tolerance in diabetic animal models, such as those induced by streptozotocin (B1681764) or in db/db mice. The mechanisms proposed for these effects include enhancing glucose transport, increasing insulin (B600854) sensitivity, and facilitating insulin secretion from pancreatic β-cells. OleA has also been observed to modulate signaling pathways involved in glucose metabolism, such as the activation of AMP-activated protein kinase (AMPK) and the translocation of glucose transporter GLUT-4 to the plasma membrane. Furthermore, OleA has been shown to counteract oxidative stress, which is a significant contributor to diabetic complications. mdpi.comcaldic.comnih.govlupinepublishers.commdpi.comresearchgate.netlupinepublishers.combioscientifica.comnih.gov
Lipid-Lowering Effects in Animal Modelsmdpi.comresearchgate.netcaldic.com
Oleuropein aglycone has demonstrated significant lipid-lowering effects in various animal models. Studies in rats fed cholesterol-rich diets or high-fat diets have shown that OleA supplementation can lead to reductions in serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) levels. Concurrently, it has been observed to increase high-density lipoprotein cholesterol (HDL-C) levels. These hypolipidemic effects are attributed, in part, to OleA's ability to slow down lipid peroxidation and enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.comnih.govresearchgate.netrevportcardiol.orgresearchgate.netmdpi.comrevportcardiol.orgaging-us.comrevportcardiol.orgmdpi.com
Research in Obesity Modelsresearchgate.net
In preclinical models of obesity, OleA has shown promise in attenuating weight gain and reducing adipose tissue accumulation. Studies in rats fed high-fat diets have indicated that OleA supplementation can prevent body weight gain and decrease visceral fat mass. This effect is thought to be mediated through mechanisms such as enhancing the expression of thermogenic genes, promoting the browning of adipose tissue, and activating receptors like TRPA1 and TRPV1, which are involved in energy metabolism. OleA has also been shown to reduce plasma leptin levels and total abdominal adipose tissue weight in diet-induced obese rats. frontiersin.orgmedchemexpress.comresearchgate.netebi.ac.ukijmsdh.orgrevportcardiol.orgmdpi.com
Other Preclinical Research Avenues
Beyond metabolic disorders, OleA has been investigated for its protective effects in other preclinical contexts.
Protection Against Pesticide-Induced Cellular Toxicitydntb.gov.ua
Research has demonstrated that OleA can provide protection against pesticide-induced cellular toxicity. In in vitro studies using human keratinocytes, pretreatment with OleA was found to protect cells from the damaging effects of pesticides like oxadiazon (B1677825) (OXA) and imidacloprid (B1192907) (IMID). OleA helped maintain metabolic activity and mitochondrial function, and prevented reductions in histone acetylation, particularly of histone H3. This suggests that OleA may play a role in mitigating the adverse impacts of pesticide exposure on cellular health. mdpi.comnih.govresearchgate.netijpsonline.comdntb.gov.uaufrgs.br
Cardioprotective Investigations in Animal Modelsijpsonline.com
Oleuropein aglycone has exhibited cardioprotective effects in various animal models. Studies have indicated that OleA can attenuate heart failure progression by preventing reductions in cardiac function and antioxidant enzyme levels in rats with induced myocardial infarction. It has also shown cardioprotection against ischemic–reperfusion injuries by significantly reducing infarct size and improving cardiac function. These beneficial effects are often linked to OleA's potent antioxidant and anti-inflammatory properties, which help protect cardiac tissues from oxidative stress and damage. mdpi.comijpsonline.comthieme-connect.comrevportcardiol.orgresearchgate.netnih.govcaldic.comnih.govrevportcardiol.orgaging-us.comrevportcardiol.orgmdpi.comnih.gov
Molecular and Cellular Mechanisms of Action
Autophagy Pathway Modulation
Autophagy is a fundamental cellular process responsible for degrading and recycling damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. OleA has demonstrated a significant capacity to induce and regulate this critical pathway.
Research indicates that OleA initiates autophagy by activating the Ca2+-CAMKKβ-AMPK signaling cascade researchgate.netnih.govnih.govfrontiersin.org. This process begins with OleA inducing a rapid release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum stores. The increased intracellular Ca2+ levels, in turn, activate Calcium/calmodulin-dependent protein kinase kinase beta (CAMKKβ). Activated CAMKKβ then phosphorylates and activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell researchgate.netnih.govnih.gov. This activation of the Ca2+-CAMKKβ-AMPK axis is a crucial upstream event that triggers downstream autophagic processes nih.govfrontiersin.org.
The activation of AMPK by OleA plays a pivotal role in regulating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway researchgate.netnih.govnih.gov. AMPK acts as an inhibitor of mTOR, a central regulator of cell growth and metabolism. When activated, AMPK phosphorylates and inhibits mTOR complex 1 (mTORC1). mTORC1 normally suppresses autophagy initiation by inhibiting the Unc-51-like autophagy activating kinase 1 (ULK1) complex. Therefore, the inhibition of mTOR by AMPK, mediated by OleA, leads to the activation of ULK1 and subsequently promotes the initiation of autophagy nih.govnih.gov. Studies in OLE-fed animal models have shown decreased phospho-mTOR immunoreactivity and reduced levels of its substrate p70 S6K, correlating with enhanced phospho-AMPK levels, supporting this inhibitory mechanism researchgate.netnih.gov.
The induction of autophagy by OleA is evidenced by the modulation of key autophagic markers. Studies have reported an upregulation of Beclin-1 and an increased ratio of LC3-II to LC3-I (LC3-II/LC3-I) in cells treated with OleA researchgate.netnih.govnih.govplos.orgresearchgate.net. Beclin-1 is a critical protein for the initiation of autophagosome formation, while the LC3-II/LC3-I ratio serves as a direct indicator of autophagosome accumulation. Furthermore, OleA treatment has been associated with a downregulation of p62 (also known as sequestosome 1), a protein that links ubiquitizing proteins to the autophagosome for degradation researchgate.netnih.govresearchgate.net. The modulation of these markers collectively signifies an enhanced autophagic flux, indicating that the cellular machinery for protein and organelle clearance is actively engaged nih.govnih.gov.
Table 1: Oleuropein (B1677263) Aglycone Modulation of Autophagic Markers
| Autophagic Marker | Effect of Oleuropein Aglycone | Supporting Evidence |
| Beclin-1 | Upregulated | researchgate.netnih.govnih.govplos.orgresearchgate.net |
| LC3-II/LC3-I Ratio | Increased | researchgate.netnih.govplos.orgresearchgate.net |
| p62 (Sequestosome 1) | Downregulated | researchgate.netnih.govresearchgate.net |
| Autophagic Vacuoles | Increased | nih.gov |
| Autolysosome Formation | Increased | nih.gov |
Interference with Protein Misfolding and Aggregation
Beyond its role in autophagy, OleA directly interacts with misfolded proteins implicated in amyloid diseases, influencing their aggregation pathways and cellular toxicity.
Oleuropein aglycone has been shown to interfere with the formation and structure of amyloid aggregates, including those of transthyretin (TTR), amyloid-beta (Aβ), and β2-microglobulin (β2m) frontiersin.orgprimescholars.comucl.ac.uknih.govnih.govresearchgate.netnih.gov. Rather than solely preventing initial protein misfolding, OleA often acts by remodeling mature fibrils or stabilizing intermediate oligomeric species, rendering them less toxic primescholars.comucl.ac.ukresearchgate.netnih.gov. For instance, OleA has been observed to induce structural changes in amyloid aggregates, altering their supramolecular organization primescholars.comucl.ac.uk. In the context of Aβ1-42 aggregation, OleA prevents the growth of toxic oligomers and blocks their progression into mature fibrils by interacting with the peptide's N-terminus researchgate.netnih.gov. Similarly, it has been shown to counteract the growth of mature TTR fibrils primescholars.com.
A critical aspect of amyloid toxicity is the interaction of misfolded protein aggregates with cellular membranes, which can lead to loss of membrane fluidity and trigger downstream cytotoxic events primescholars.comucl.ac.uknih.gov. Oleuropein aglycone effectively reduces the cytotoxicity associated with amyloid aggregates by altering these interactions primescholars.comucl.ac.uknih.govresearchgate.netnih.gov. OleA modifies the surface properties of both the aggregates and the cell membranes, thereby decreasing the binding affinity between them ucl.ac.uknih.gov. This reduction in aggregate-membrane interaction is a key mechanism by which OleA confers cytoprotection, preventing the initiation of amyloid-mediated cytotoxicity ucl.ac.uknih.gov.
Table 2: Oleuropein Aglycone's Impact on Amyloid Aggregates and Membrane Interactions
| Target Protein/Peptide | Oleuropein Aglycone's Action on Aggregates | Effect on Aggregate-Membrane Interaction | Supporting Evidence |
| Transthyretin (TTR) | Counteracts mature fibril growth; remodels supramolecular structure | Reduces interaction with GM1 membranes | primescholars.com |
| β2-microglobulin (β2m) | Favors non-toxic aggregates; modifies conformational & biophysical properties | Reduces interaction with cell membranes | ucl.ac.uknih.gov |
| Amyloid-beta (Aβ1-42) | Prevents growth of toxic oligomers; blocks progression to mature fibrils | Reduces aggregate/membrane interaction | researchgate.netnih.gov |
Oleuropein Aglycone: Mechanisms of Action in Cellular and Molecular Pathways
Oleuropein aglycone (OA), a principal phenolic compound derived from the hydrolysis of oleuropein, is a significant bioactive constituent found in extra virgin olive oil (EVOO). Extensive research has illuminated its diverse molecular and cellular mechanisms of action, particularly its influence on protein conformation, epigenetic regulation, and receptor-mediated cellular processes. This article delves into these specific areas, providing a scientifically grounded overview of OA's multifaceted biological activities.
Advanced Analytical and Characterization Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating oleuropein (B1677263) aglycone from complex mixtures. High-performance and ultra-high-performance liquid chromatography are the most prevalently used techniques due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used method for the separation and quantification of oleuropein aglycone. nih.govresearchgate.net This technique allows for the monitoring of elution at multiple wavelengths, which aids in both identification and purity assessment of chromatographic peaks. The DAD acquires absorbance spectra for each peak, which can be compared to a known standard of oleuropein aglycone. mdpi.com
In practice, HPLC-DAD has been successfully applied to determine the concentration of oleuropein aglycone in extracts from various parts of the olive tree. For instance, analysis of Tunisian olive flower extracts during development showed that oleuropein aglycone was a predominant phenolic compound, with concentrations ranging from 1.158 to 3.746 g/kg. nih.gov The technique is also fundamental in quality control of extra virgin olive oils (EVOOs), where the presence and concentration of oleuropein aglycone and its derivatives are key quality markers. mdpi.comcore.ac.uk The separation is typically achieved using reverse-phase columns (e.g., C18) with a gradient elution involving an acidified water/methanol or water/acetonitrile mobile phase. mdpi.commdpi.com
Table 1: Example of HPLC-DAD Method Parameters for Oleuropein Aglycone Analysis This table is interactive. Click on headers to sort.
| Parameter | Condition | Source |
|---|---|---|
| System | Agilent Technologies Model 1100 | mdpi.com |
| Column | C18 | frontiersin.org |
| Mobile Phase A | Water with 0.2% acetic acid | mdpi.com |
| Mobile Phase B | Methanol with 0.2% acetic acid | mdpi.com |
| Flow Rate | 0.7 mL/min | mdpi.com |
| Detection | Diode Array Detector (DAD) | mdpi.com |
| Wavelengths | Spectra acquired from 190–640 nm; monitoring at 278 nm and 339 nm | mdpi.com |
| Injection Volume | 1 µL | mdpi.com |
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in faster analysis times, improved resolution, and enhanced sensitivity, which is particularly advantageous for analyzing complex isomeric forms of oleuropein aglycone. researchgate.netacs.org UPLC systems operate at higher pressures, enabling more efficient separations.
UPLC is often coupled with mass spectrometry for comprehensive profiling of phenolic compounds in olive products. ucdavis.edu This combination, known as UPLC-MS, is powerful for both targeted and non-targeted analysis. For example, a UPLC method was developed for the rapid quantitation of oleuropein aglycone and other related phenolics in various types of commercial table olives, demonstrating the technique's ability to handle complex matrices and resolve multiple analytes efficiently. ucdavis.edu The use of UPLC can significantly reduce analysis time; for instance, methods have been developed that are 7.5 times shorter than traditional HPLC methods. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of oleuropein aglycone. When coupled with chromatographic systems (LC-MS or GC-MS), it provides a high degree of specificity and certainty in identification.
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), particularly when linked with UPLC, is a premier technique for characterizing oleuropein aglycone. nih.govmdpi.com Its major advantage is the ability to provide high-resolution, accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. csic.es This high mass accuracy is crucial for distinguishing between isomeric compounds that have the same nominal mass, such as the various forms of oleuropein aglycone and its derivatives. thieme-connect.com
In analyses of olive leaf extracts and oils, UPLC-QTOF-MS has been used to identify multiple isomers of oleuropein aglycone. nih.govcsic.es The technique confirmed the presence of oleuropein aglycone isomers with a molecular ion peak [M+Na]⁺ at an m/z of 401.1172. nih.gov MS/MS fragmentation analysis further aids in structural confirmation. For instance, the deprotonated ion [M-H]⁻ of oleuropein aglycone at m/z 377 reveals characteristic fragment ions that confirm its identity. csic.esresearchgate.net
Table 2: UPLC-QTOF-MS Parameters for Oleuropein Aglycone Characterization This table is interactive. Click on headers to sort.
| Parameter | Condition | Source |
|---|---|---|
| System | Agilent 6540 UHD Accurate-Mass Q-TOF | frontiersin.org |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | frontiersin.orgcsic.es |
| Column | Poroshell 120, SB-C18 (50 × 2.1 mm, 2.7 µm) | frontiersin.org |
| Mobile Phase A | Aqueous solution (0.1% Formic Acid) | frontiersin.org |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | frontiersin.org |
| Flow Rate | 0.4 mL/min | frontiersin.org |
| Key Finding | Confirmed molecular ion [M+Na]⁺ at m/z 401.1172 | nih.gov |
| Key Finding | Identified deprotonated ion [M-H]⁻ at m/z 377.1241 | csic.es |
While liquid chromatography is more common for analyzing non-volatile and thermally labile compounds like oleuropein aglycone, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for identity and purity confirmation, typically after a derivatization step to increase volatility and thermal stability. A combined approach using semi-preparative HPLC for isolation followed by GC-MS for characterization has been reported for identifying the aldehydic and dialdehydic forms of oleuropein aglycone. mdpi.com This method can provide complementary structural information and confirm the identity of the compound isolated by HPLC. scispace.com However, the need for derivatization and the potential for thermal degradation make it a less direct method than LC-MS for this particular compound.
A significant challenge in metabolic studies is the accurate quantification of metabolites, including conjugates of oleuropein aglycone, for which pure analytical standards are often not commercially available. researchgate.netnih.gov To overcome this, a novel analytical approach has been developed that combines UV and MS detection to calculate a response factor for each metabolite. researchgate.netcsic.es
This method is based on calculating a response factor in QTOF-MS for each metabolite by comparing its quantification in both UV and MS detectors. nih.gov The approach uses biological samples, such as urine, that are rich in the metabolites of interest following the consumption of an olive-derived product. researchgate.net This strategy has enabled, for the first time, the quantification of oleuropein aglycone conjugates and their hydroxylated and hydrogenated derivatives in human plasma and urine. researchgate.netnih.gov By establishing a relative response factor, this technique allows for a more accurate estimation of metabolite concentrations than methods that rely on the calibration curve of a different, structurally related compound. unibo.itmdpi.com This innovative methodology is extensible to other phenolic metabolites and represents a valuable tool for bioavailability studies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of oleuropein aglycone. It provides in-depth information about the molecular framework, including the connectivity of atoms and their spatial arrangement. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unravel the complexities of OA's structure. frontiersin.orgfrontiersin.org
1D and 2D NMR Techniques (e.g., TOCSY, COSY, NOE)
One-dimensional proton (¹H) NMR provides initial but crucial information on the chemical environment of hydrogen atoms within the molecule. emerypharma.com However, due to the complexity of the oleuropein aglycone structure and the presence of multiple isomers, 1D spectra can exhibit significant signal overlap. wikipedia.org To overcome this, 2D NMR techniques are indispensable.
Correlation Spectroscopy (COSY) is a fundamental 2D NMR experiment used to identify protons that are coupled to each other, typically through two or three bonds. emerypharma.comoxinst.com This is visualized as cross-peaks in the 2D spectrum, which connect the signals of coupled protons, helping to establish the spin systems within the molecule. emerypharma.comresearchgate.net
Total Correlation Spectroscopy (TOCSY) extends the capabilities of COSY by revealing correlations between all protons within a spin system, not just those that are directly coupled. oxinst.com This is particularly useful for identifying all the protons belonging to a specific structural fragment, even if some are not directly coupled.
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY) provides information about the spatial proximity of protons. rsc.org NOE cross-peaks indicate that two protons are close to each other in space, regardless of whether they are connected through chemical bonds. This is critical for determining the stereochemistry and three-dimensional conformation of oleuropein aglycone and its isomers. rsc.orgacs.org For instance, NOESY experiments, in combination with molecular dynamics calculations, have been instrumental in assigning the stereostructures of diastereoisomeric aglycones formed during enzymatic hydrolysis. researchgate.netrsc.org
NMR for Quantitative Analysis of Isomers
Quantitative NMR (qNMR) has emerged as a powerful tool for the direct measurement of oleuropein aglycone and its isomers in complex mixtures like olive oil, without the need for extensive sample purification or the use of identical standards. mdpi.comnih.govuoa.gr Specifically, ¹H NMR is utilized for the quantification of different secoiridoid derivatives, including the various aldehydic forms of oleuropein aglycone. nih.gov The method often relies on the integration of specific, well-resolved signals in the ¹H NMR spectrum, such as those from aldehydic protons. mdpi.com
Research has shown that the concentration of oleuropein aglycone isomers can vary significantly. nih.gov It has also been demonstrated through NMR that certain isomers, particularly the 5S,8S,9S aldehydic forms, can be artificially formed during chromatographic purification processes. nih.govuoa.gr This highlights the importance of in-situ analysis methods like qNMR for obtaining an accurate representation of the isomeric composition in the original sample. uoa.gr The identification of different diastereomers, such as (5S, 8R, 9S), (5S, 8S, 9S), and (5S, 8R, 9R), has been achieved through a combination of liquid chromatography and NMR techniques. frontiersin.orgfrontiersin.org
Biophysical Techniques for Protein-Ligand Interaction Studies
Understanding how oleuropein aglycone interacts with proteins is key to deciphering its biological activities. Various biophysical techniques are employed to study these interactions at a molecular level.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique used to monitor the binding of oleuropein aglycone to proteins. researchgate.net Changes in the intrinsic fluorescence of proteins, often from tryptophan residues, can indicate a binding event and provide information on the binding affinity and potential conformational changes induced by the ligand. researchgate.netucl.ac.uk For example, studies have shown that the interaction of oleuropein aglycone with proteins like α-synuclein and S100A9 can be monitored by observing the quenching of their intrinsic tryptophan fluorescence. researchgate.netunifi.it Furthermore, extrinsic fluorescent probes like 8-Anilino-1-naphthalenesulfonic acid (ANS) can be used to detect changes in the surface hydrophobicity of a protein upon binding to oleuropein aglycone, providing further insight into the interaction. researchgate.net
Electron Microscopy for Aggregate Morphology Analysis (e.g., TEM)
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology of protein aggregates and to assess the effect of oleuropein aglycone on the aggregation process. unifi.itresearchgate.net TEM allows for the direct observation of fibrillar structures, oligomers, and amorphous aggregates, providing qualitative and quantitative information on their size and shape. ucl.ac.ukresearchgate.net Studies have utilized TEM to demonstrate that oleuropein aglycone can interfere with the formation of amyloid fibrils of proteins like α-synuclein and Aβ peptide, often leading to the formation of non-toxic, off-pathway aggregates. unifi.itresearchgate.netacs.org
Computational Chemistry and Molecular Dynamics Simulations
Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide invaluable atomic-level insights into the interaction between oleuropein aglycone and its biological targets. rsc.org These techniques complement experimental data by predicting binding modes, identifying key interacting residues, and exploring the dynamic behavior of the complex over time.
MD simulations have been employed to study the self-assembly of amyloidogenic peptides, such as a fragment of the Tau protein, and how oleuropein aglycone can inhibit this process. nih.govacs.org These simulations reveal that oleuropein aglycone can interact with the peptide monomers through hydrogen bonds, hydrophobic interactions, and π-π stacking, thereby preventing their aggregation into β-sheet-rich structures. nih.govacs.org Similarly, computational studies have investigated the mechanism by which oleuropein aglycone disrupts pre-formed amyloid-β fibrils, showing that it can penetrate the fibril structure and cause instability. rsc.org In the context of Parkinson's disease, MD simulations have shown that oleuropein aglycone can bind to α-synuclein, stabilizing its monomeric form and preventing the conformational changes that lead to toxic aggregation. tandfonline.com The binding free energy calculated from these simulations indicates a strong affinity between oleuropein aglycone and α-synuclein. tandfonline.com
Investigation of Oleuropein Aglycone Interaction with Lipid Bilayer Membranes
The interaction of oleuropein aglycone (OleA) with lipid bilayer membranes is a critical aspect of its biological activity, influenced by its significant hydrophobic character and high phospholipid/water partition coefficient. nih.govebi.ac.uk Molecular dynamics simulations and biophysical studies have been employed to elucidate the specifics of this interaction. These investigations reveal that OleA has the capacity to locate within and traverse cell membranes. nih.govucl.ac.uk
Research has shown that OleA's higher lipophilicity, compared to its glycosylated form oleuropein, facilitates better incorporation into the cell membrane. frontiersin.org Once there, it doesn't just passively reside; it actively remodels the cell membrane's surface properties. This alteration can interfere with the association between misfolded proteins and the membrane, a key early event in amyloid-related cytotoxicity. ucl.ac.uk
The precise location and molecular interactions of OleA within the membrane are dependent on the specific lipid composition of the bilayer. nih.govmdpi.com Studies using model membrane systems have demonstrated that OleA situates itself between the hydrocarbon acyl chains of phospholipids (B1166683). nih.govmdpi.com However, its depth of penetration varies. In a model system composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and cholesterol, OleA is found nearer to the membrane surface. nih.govebi.ac.ukmdpi.com Conversely, in a system containing POPC, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG), and cholesterol, it penetrates to a deeper position. nih.govebi.ac.ukmdpi.com This suggests specific interactions with certain phospholipids, with evidence pointing to a stronger interaction with negatively-charged phospholipids like POPG. nih.govebi.ac.uk This preferential location and interaction based on membrane composition could be a key determinant of its biological effects. nih.gov
Table 1: Location of Oleuropein Aglycone in Different Lipid Bilayer Models
| Model Membrane System | Predominant Location of Oleuropein Aglycone | Reference |
| POPC / Cholesterol | Near the membrane surface, among hydrocarbon acyl chains. | nih.govebi.ac.ukmdpi.com |
| POPC / POPG / Cholesterol | Deeper within the membrane, among hydrocarbon acyl chains. | nih.govebi.ac.ukmdpi.com |
Modeling Protein-Oleuropein Aglycone Binding and Conformational Dynamics
Molecular dynamics (MD) simulations have become a powerful tool for understanding the binding of oleuropein aglycone (OleA) to proteins and the subsequent changes in protein conformation. These computational models provide detailed insights into the mechanisms by which OleA interferes with the protein aggregation processes characteristic of several neurodegenerative diseases.
One area of focus has been the interaction between OleA and α-synuclein, a protein whose misfolding and aggregation are linked to Parkinson's disease. tandfonline.com MD simulations have shown that OleA can stabilize the monomeric structure of α-synuclein, thereby promoting the formation of stable, non-toxic aggregates. tandfonline.comresearchgate.net The binding affinity between α-synuclein and OleA has been calculated to be high, indicating a strong interaction. tandfonline.com When bound, OleA is found to interact with the N-terminal domain of α-synuclein. This interaction effectively renders the N-terminal region unavailable for interactions with lipids and membranes, a step that is crucial for the formation of toxic cellular aggregates. tandfonline.com Furthermore, the binding of OleA induces significant conformational changes in the α-synuclein monomer. Specifically, it increases the intramolecular distance between the non-amyloid-β component (NAC) domain and the C-terminal domain, which in turn reduces the long-range hydrophobic interactions between these two regions that are thought to promote aggregation. tandfonline.com
Table 2: Calculated Binding-Free Energy for Oleuropein Aglycone-α-synuclein Interaction
| Method | Binding-Free Energy (ΔGbind) | Reference |
| MM-PBSA | -12.56 kcal/mol | tandfonline.com |
| MM-GBSA | -27.41 kcal/mol | tandfonline.com |
MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) are common methods for calculating binding free energies.
Similar computational modeling has been applied to study the effect of OleA on the aggregation of the Tau protein, a hallmark of Alzheimer's disease. nih.gov These simulations focused on a small, aggregation-prone segment of Tau known as the hexapeptide-paired helical filament 6 (PHF6). nih.gov The results demonstrate that OleA effectively prevents the self-assembly and aggregation of PHF6 peptides. nih.gov The inhibitory mechanism is dependent on the ratio of OleA to the peptide. At a 1:3 ratio (PHF6:OleA), the peptide residues become sufficiently crowded by OleA molecules. nih.gov This interaction, mediated by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking, prevents the peptides from forming the β-sheet structures necessary for aggregation, instead favoring a monomeric, random coil conformation. nih.gov
Investigation of Structure Activity Relationships and Novel Analogues
Comparative Studies of Oleuropein (B1677263) Aglycone Isomers
Oleuropein aglycone (OA) is not a single, static molecule but exists as a complex mixture of isomers due to the varied configuration of its iridoid moiety and its inherent chemical instability. frontiersin.orgresearchgate.net Following the enzymatic hydrolysis of oleuropein, the initial aglycone product is highly unstable and rapidly rearranges into several isomeric forms. nih.gov These include various diastereomers, as well as tautomeric forms such as monoaldehydic, dialdehydic, geminal diol, and dihydropyran structures. frontiersin.orgnih.gov The most abundant isomer typically found in olive oil is its monoaldehydic form. frontiersin.orgresearchgate.net
| Isomer Type | Structural Description | Associated Biological Relevance |
|---|---|---|
| Monoaldehydic Form | The most abundant and stable isomer found in olive oil. frontiersin.orgresearchgate.net | Contributes significantly to the overall bioactivity of oleuropein aglycone extracts. |
| Dialdehydic Form | An isomeric rearrangement product of the initial aglycone. nih.gov | Part of the complex mixture responsible for the sensory and health properties of virgin olive oil. mdpi.com |
| Diastereomers | Includes forms such as (5S, 8R and 9S), (5S, 8S and 9S), and (5S, 8R and 9R). frontiersin.org | The specific stereochemistry influences the molecule's interaction with biological targets. |
| Closed-Ring Forms (e.g., Dihydropyran) | Isomers formed through intramolecular cyclization. nih.gov | Contributes to the chemical diversity and stability of the aglycone in different environments. |
Development and Evaluation of Peracetylated Oleuropein Aglycone Derivatives
To enhance the therapeutic potential of oleuropein aglycone, researchers have focused on creating semisynthetic derivatives. A key strategy has been peracetylation—the addition of acetyl groups to the molecule's free hydroxyl groups. This chemical modification is designed to improve pharmacokinetic properties, such as the ability to permeate cell membranes, which can lead to enhanced biological activity. nih.govsemanticscholar.org
Studies have consistently shown that peracetylated oleuropein and its aglycone derivatives exhibit superior performance compared to their parent compounds. The increased lipophilicity of the acetylated forms allows them to cross cellular membranes more efficiently. mdpi.com Once inside the cell, it is believed that cellular enzymes called carboxylesterases can deacetylate the compound, releasing the active form. bioscientifica.com This approach has been validated in various biological models. For example, peracetylated oleuropein aglycone (3,4-DHPEA-EA(P)) was found to be more effective than its non-acetylated counterpart at inhibiting hydrogen peroxide-induced cell death in murine C2C12 myocytes. nih.govpreprints.org Similarly, in studies on thyroid cancer cells, peracetylated oleuropein (Ac-OLE) demonstrated stronger anti-proliferative and antioxidant effects than the unmodified oleuropein. bioscientifica.com This enhanced activity has also been observed in vivo, where a peracetylated oleuropein derivative was more effective in ameliorating joint inflammation in a murine model of arthritis. nih.gov
| Compound | Biological Model | Finding | Reference |
|---|---|---|---|
| Oleuropein Aglycone (OA) | H2O2-treated C2C12 Myocytes | Inhibited H2O2-induced cell death. | preprints.org |
| Peracetylated Oleuropein Aglycone (3,4-DHPEA-EA(P)) | Showed significantly greater inhibition of cell death compared to OA; effectively inhibited the pro-apoptotic p-JNK signaling pathway. | ||
| Oleuropein (OLE) | TPC-1 and BCPAP Thyroid Cancer Cells | Inhibited cell proliferation and reduced basal levels of phospho-Akt and phospho-ERK. | bioscientifica.com |
| Peracetylated Oleuropein (Ac-OLE) | Elicited a stronger inhibitory effect on cell growth and demonstrated greater antioxidant activity, particularly in BCPAP cells. | ||
| Oleuropein (OL) | Murine Collagen-Induced Arthritis Model | Showed anti-inflammatory effects. | mdpi.comnih.gov |
| Peracetylated Oleuropein (Per-OL) | Demonstrated superior results in reducing serum levels of inflammatory markers (MMP-3, COMP) and pro-inflammatory cytokines in paw tissues. |
Mechanistic Insights from Structural Variations on Biological Activities
The biological activities of oleuropein aglycone and its analogues are dictated by specific structural features. Understanding these structure-activity relationships provides mechanistic insights into how these compounds function at a molecular level.
The development of peracetylated derivatives provides a clear example of how structural modification directly impacts the mechanism of action. The addition of acetyl groups significantly increases the lipophilicity of the molecule. semanticscholar.orgmdpi.com This structural change does not necessarily increase the intrinsic antioxidant capacity of the molecule itself but rather enhances its bioavailability at the cellular level. The improved ability to cross the lipid bilayer of cell membranes allows for higher intracellular concentrations, leading to more potent effects on internal signaling pathways, such as the inhibition of MAP kinase and PI3K–Akt pathways observed in cancer cells. semanticscholar.orgbioscientifica.com Therefore, the enhanced efficacy of peracetylated derivatives is primarily a result of improved cellular uptake, a direct consequence of their altered chemical structure. nih.gov
| Structural Feature / Variation | Effect on Molecular Properties | Mechanistic Impact on Biological Activity |
|---|---|---|
| o-Diphenol (Hydroxytyrosol) Moiety | Acts as a potent hydrogen/electron donor. | Confers strong antioxidant and radical scavenging activity, which is central to many of its protective effects. mdpi.com |
| Methoxycarbonyl Group (-COOCH3) | Reduces electron-donating capacity. | Decreases the overall antioxidant potential of the molecule. mdpi.com |
| Peracetylation (Addition of Acetyl Groups) | Increases lipophilicity. | Enhances permeability across cell membranes, leading to higher intracellular concentrations and greater efficacy in modulating internal cellular targets (e.g., signaling pathways). nih.govsemanticscholar.orgbioscientifica.com |
| Isomerization (e.g., Aldehydic Forms) | Alters the three-dimensional shape and reactivity of the molecule. | Influences interactions with specific biological targets, contributing to the diverse range of activities like anti-inflammatory effects. nih.gov |
Emerging Research Perspectives and Future Directions
Development of Novel Research Models for Specific Pathologies
The exploration of oleuropein (B1677263) aglycone's therapeutic potential is increasingly reliant on the development and utilization of sophisticated research models that accurately recapitulate specific human pathologies. In the context of neurodegenerative diseases, particularly Alzheimer's disease, transgenic mouse models have been instrumental. For instance, the TgCRND8 mouse model, which overexpresses mutated human amyloid precursor protein, has been used to demonstrate that dietary supplementation with oleuropein aglycone can improve cognitive performance, reduce β-amyloid plaque load, and modulate neuroinflammation. plos.orgmdpi.com These in vivo studies are complemented by research using the nematode Caenorhabditis elegans. Transgenic strains of C. elegans expressing human amyloid-beta (Aβ) in muscle cells serve as simplified models to study Aβ proteotoxicity. plos.org Research using these models has shown that oleuropein aglycone can reduce Aβ plaque deposition and decrease paralysis, suggesting a direct interference with Aβ aggregation. plos.org
Beyond Alzheimer's disease, research models are being developed and utilized to investigate the effects of oleuropein aglycone on other conditions. Animal models of high-fat diet-induced obesity have been employed to show that oleuropein aglycone can reduce abdominal adipose tissue weight and plasma leptin levels. medchemexpress.com In the realm of inflammatory conditions, a mouse model of carrageenan-induced pleurisy has been used to demonstrate the anti-inflammatory effects of oleuropein aglycone, evidenced by reduced lung neutrophil infiltration and lipid peroxidation. medchemexpress.comcaymanchem.com For cancer research, in vivo xenograft models using human cancer cell lines, such as the triple-negative MDA-MB-231 breast cancer cell line, have shown that oleuropein aglycone can decrease tumor size. mdpi.com Furthermore, in vitro models using human cell lines are crucial for elucidating cellular mechanisms. For example, human neuroblastoma SH-SY5Y cells are used to study the neuroprotective effects of oleuropein aglycone and its ability to induce autophagy. nih.gov Human keratinocytes (HaCaT cells) are employed to model dermal exposure to pesticides and to evaluate the protective effects of oleuropein aglycone against pesticide-induced toxicity. mdpi.com
Table 1: Research Models Used in Oleuropein Aglycone Studies for Specific Pathologies
| Pathology | Research Model | Key Findings | References |
|---|---|---|---|
| Alzheimer's Disease | TgCRND8 Transgenic Mice | Improved cognitive function, reduced Aβ plaques | plos.orgmdpi.comoliveoiltimes.com |
| Alzheimer's Disease | C. elegans (transgenic strains) | Reduced Aβ plaque deposition, decreased paralysis | plos.org |
| Obesity | High-fat diet-induced obese rats | Reduced adipose tissue weight and plasma leptin | medchemexpress.com |
| Inflammation | Carrageenan-induced pleurisy in mice | Reduced lung neutrophil infiltration and lipid peroxidation | medchemexpress.comcaymanchem.com |
| Breast Cancer | MDA-MB-231 xenograft in mice | Decreased tumor size | mdpi.com |
| Neuroprotection | SH-SY5Y neuroblastoma cells | Induction of autophagy | nih.gov |
| Dermal Toxicity | HaCaT keratinocytes | Protection against pesticide-induced toxicity | mdpi.com |
Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in Mechanistic Studies
The integration of "omics" technologies is providing a more holistic understanding of the molecular mechanisms underlying the bioactivity of oleuropein aglycone. Transcriptomics, the study of the complete set of RNA transcripts, has been employed to reveal widespread changes in gene expression following oleuropein aglycone treatment. For instance, microarray analysis in the context of Alzheimer's disease has shown the downregulation of key autophagy and mitophagy pathways in patients. nih.gov In breast cancer cell lines, RNA sequencing has identified alterations in the expression profiles of genes involved in cell death, apoptosis, and stress responses after treatment with oleuropein aglycone. mdpi.com
Proteomics, which focuses on the large-scale study of proteins, has also shed light on the pathways modulated by oleuropein aglycone. In animal models of obesity, proteomic analysis has revealed that oleuropein aglycone increases the levels of Uncoupling Protein 1 (UCP1) in brown adipose tissue, which is involved in thermogenesis. medchemexpress.comcaymanchem.com In cancer models, proteomic approaches have demonstrated that oleuropein aglycone can lead to the activation of caspase-3 and an increase in the pro-apoptotic protein Bax, while reducing the anti-apoptotic protein Bcl-2. mdpi.com Furthermore, studies have shown a reduction in the expression of proteins involved in cell growth and proliferation, such as NF-κB and cyclin D1, and an increase in the tumor suppressor protein p21. mdpi.com
Metabolomics, the study of the complete set of small-molecule metabolites, is another omics field with the potential to uncover the metabolic reprogramming induced by oleuropein aglycone. While specific metabolomics studies on oleuropein aglycone are emerging, the compound is known to influence various metabolic pathways. For example, it has been shown to reduce blood glucose and improve glucose tolerance in animal models of diabetes. mdpi.com The combination of these omics technologies will be crucial for building a comprehensive picture of the cellular response to oleuropein aglycone and for identifying novel therapeutic targets.
Exploration of Synergistic Effects with Other Bioactive Compounds
There is growing interest in the potential synergistic effects of oleuropein aglycone with other bioactive compounds, which could lead to enhanced therapeutic efficacy. The rationale behind this approach is that complex diseases often involve multiple pathological pathways, and a combination of compounds may be more effective than a single agent. One area of investigation is the combination of oleuropein aglycone with other polyphenols found in the Mediterranean diet. For instance, the combined effects of oleuropein aglycone and its precursor, oleuropein, as well as its metabolite, hydroxytyrosol (B1673988), are being explored. primescholars.comucl.ac.uk Studies have suggested that while all three compounds can inhibit tau fibrillization, a hallmark of Alzheimer's disease, oleuropein aglycone is the most potent. primescholars.com
In the context of cancer, the synergistic potential of oleuropein aglycone with conventional chemotherapeutic agents is a promising area of research. For example, one study explored the combined effect of oleuropein with the anticancer agent 2-methoxyestradiol (B1684026) in human osteosarcoma cells, demonstrating a synergistic effect in reducing cell proliferation and migration. iiarjournals.org Another study reported beneficial effects when combining oleuropein with doxorubicin (B1662922) in an in vivo cancer model. iiarjournals.org The mechanisms underlying these synergistic interactions are likely multifaceted and may involve complementary effects on different signaling pathways, enhancement of bioavailability, or modulation of drug metabolism. Future research will likely focus on identifying optimal combinations and ratios of oleuropein aglycone with other compounds for specific diseases.
Advanced Methodologies for Bioavailability and Metabolic Fate Research in Preclinical Contexts
Understanding the bioavailability and metabolic fate of oleuropein aglycone is critical for translating its promising preclinical findings into potential therapeutic applications. Advanced methodologies are being employed to track the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models. In vitro models, such as Caco-2 cell monolayers, are used to simulate the intestinal barrier and study the passive diffusion of oleuropein aglycone. mdpi.com These studies help to predict its absorption characteristics in the gastrointestinal tract.
In vivo studies in animal models are essential for determining the metabolic fate of oleuropein aglycone. Following oral administration, the compound is known to be metabolized in the gastrointestinal tract and liver. frontiersin.org Researchers are utilizing techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify oleuropein aglycone and its metabolites in biological samples such as plasma, urine, and tissues. These studies have shown that oleuropein aglycone is absorbed and can cross the blood-brain barrier, which is crucial for its neuroprotective effects. nih.gov The ability to detect oleuropein and its derivatives in the brain after dietary supplementation in animal models provides direct evidence of its bioavailability to the central nervous system. nih.gov Future research in this area will likely involve more sophisticated techniques, such as isotope labeling and advanced imaging, to provide a more detailed and dynamic picture of the metabolic journey of oleuropein aglycone in the body.
Translation of Preclinical Findings to Novel Research Hypotheses for Complex Diseases
The wealth of preclinical data on oleuropein aglycone is paving the way for the formulation of novel research hypotheses for its potential application in complex human diseases. The consistent findings from in vitro and in vivo models demonstrating the anti-amyloidogenic and neuroprotective properties of oleuropein aglycone have led to the hypothesis that it could be a valuable agent for the prevention or treatment of Alzheimer's disease. plos.orgfrontiersin.org The observed effects on reducing Aβ plaque formation, inhibiting tau aggregation, and promoting autophagy provide a strong mechanistic basis for this hypothesis. mdpi.comnih.gov
Similarly, the demonstrated anti-inflammatory and immunomodulatory effects of oleuropein aglycone in preclinical models of inflammation have given rise to the hypothesis that it may be beneficial for chronic inflammatory diseases. medchemexpress.comcaymanchem.com Its ability to reduce pro-inflammatory cytokines and inhibit inflammatory cell infiltration suggests a potential role in conditions like rheumatoid arthritis and inflammatory bowel disease. In the field of oncology, the anti-proliferative and pro-apoptotic effects of oleuropein aglycone in various cancer cell lines and animal models have led to the hypothesis that it could be used as a chemopreventive agent or as an adjunct to conventional cancer therapies. mdpi.comcore.ac.uk The translation of these preclinical findings into well-designed clinical trials will be the ultimate test of these research hypotheses and the therapeutic potential of oleuropein aglycone for these complex human diseases.
Q & A
Q. What are the standard enzymatic hydrolysis protocols for obtaining oleuropein aglycone from oleuropein?
Oleuropein aglycone is typically synthesized via enzymatic hydrolysis using β-glucosidase from Aspergillus niger. Optimal conditions include a duty cycle of 0.5 s/s, 50% amplitude, and 45 s cycle time under ultrasound (US) enhancement, achieving >80% yield in olive leaf extracts. This method minimizes degradation compared to acid hydrolysis, which risks side reactions .
Q. Which in vitro models are commonly used to study oleuropein aglycone’s antioxidant effects?
Murine C2C12 myocytes and SH-SY5Y neuroblastoma cells are standard models. For example, oleuropein aglycone peracetylated (3,4-DHPEA-EA(P)) reduced H₂O₂-induced cytotoxicity in C2C12 cells by inactivating the p-JNK/p-c-Jun pathway, validated via ROS assays and Western blotting . SH-SY5Y cells are used to evaluate permeation profiles and antioxidant capacity via ORAC and DPPH assays .
Q. How is oleuropein aglycone’s neuroprotective activity assessed in transgenic Alzheimer’s disease (AD) models?
Studies employ TgCRND8 mice (expressing Swedish/Indiana APP mutations) fed oleuropein aglycone (50 mg/kg diet) for 8 weeks. Cognitive performance is tested using maze tasks, while amyloid-β (Aβ) plaque density, microglial activation, and autophagic markers (e.g., LC3-II) are quantified via immunofluorescence and Western blotting .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in oleuropein aglycone’s mechanism against amyloid aggregation?
While oleuropein aglycone inhibits Aβ oligomer nucleation and tau fibrillization in AD models , conflicting data suggest it alters surface properties of D76N β2-microglobulin aggregates in amyloidosis. To reconcile mechanisms, researchers combine molecular dynamics (MD) simulations (e.g., α-synuclein intramolecular distance analysis) with biophysical assays (Thioflavin-T kinetics, ANS binding) to differentiate context-dependent interactions .
Q. How do pharmacokinetic challenges influence the design of in vivo studies on oleuropein aglycone?
Oleuropein aglycone’s low bioavailability necessitates derivatization (e.g., peracetylation) to enhance lipophilicity. In rats, fecal and urine LC-MS analyses detect intact aglycone and metabolites (e.g., hydroxytyrosol conjugates) at 24h post-administration, guiding dose optimization . Dietary supplementation in mice (vs. intravenous delivery) mimics Mediterranean diet uptake, addressing translational relevance .
Q. What methodological approaches validate oleuropein aglycone’s anti-cancer effects in heterogeneous tumor models?
Breast cancer studies use MCF-7 and MDA-MB-231 cells treated with oleuropein aglycone (IC₅₀: 20–50 μM). Apoptosis is confirmed via caspase-3 activation and PARP cleavage, while metastasis inhibition is assessed via transwell migration assays. Discrepancies in metabolite activity (e.g., glucuronidated vs. sulfated hydroxytyrosol) require species-specific pharmacokinetic profiling .
Q. How do geographical variations in olive cultivars affect the reproducibility of oleuropein aglycone studies?
UHPLC-QTOF-MS analyses of EVOO from seven regions show oleuropein aglycone content varies by 15–30% due to soil, climate, and extraction methods. Standardized protocols (e.g., ultrasound-assisted enzymatic hydrolysis) and region-specific controls are critical for cross-study comparisons .
Data Contradiction Analysis
Q. Why do studies report divergent outcomes on oleuropein aglycone’s impact on lipid metabolism?
In high-fat-diet rats, oleuropein aglycone upregulates UCP1 in brown adipose tissue via β-adrenergic signaling, enhancing thermogenesis . However, in vitro LDL oxidation assays show minimal lipid peroxidation inhibition compared to hydroxytyrosol. These discrepancies arise from model specificity (whole-organism vs. isolated systems) and metabolite stability during experimental workflows .
Methodological Best Practices
Q. What quality controls ensure reliability in oleuropein aglycone extraction and characterization?
- Purity : HPLC-DAD/HRGC-MS validates absence of degradation products (e.g., elenolic acid) .
- Quantification : Calibration curves using certified standards (e.g., 3,4-DHPEA-EA) account for matrix effects in olive extracts .
- Bioactivity : Parallel in vitro (e.g., SH-SY5Y autophagic flux) and in vivo (e.g., TgCRND8 plaque density) endpoints confirm functional consistency .
Q. How should researchers address the gap between in vitro potency and in vivo efficacy?
Combinatorial approaches, such as co-administering oleuropein aglycone with bioavailability enhancers (e.g., piperine), or using nanoparticle encapsulation, improve tissue penetration. Pharmacodynamic studies in non-human primates (e.g., cerebrospinal fluid sampling) bridge preclinical and clinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
